REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:31])[CH2:5][CH2:6][CH2:7][CH2:8][N:9]([CH2:20][C:21]1[CH:30]=[CH:29][C:24]([C:25]([O:27][CH3:28])=[O:26])=[CH:23][CH:22]=1)[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18]C)C.B(Br)(Br)Br.CO>C(Cl)Cl>[OH:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][CH2:10][N:9]([CH2:20][C:21]1[CH:22]=[CH:23][C:24]([C:25]([O:27][CH3:28])=[O:26])=[CH:29][CH:30]=1)[CH2:8][CH2:7][CH2:6][CH2:5][C:4]([O:3][CH3:1])=[O:31]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCCN(CCC1=C(C=CC=C1)OC)CC1=CC=C(C(=O)OC)C=C1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at 0° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the batch is heated at 60° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is taken up in a mixture of 57 ml of ethyl acetate and 3 ml of methanol
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted repeatedly with ethyl acetate/methanol 9/1
|
Type
|
WASH
|
Details
|
the combined organic phases are washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulphate and distillative removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by flash chromatography over silica gel (0.04-0.063 nm)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(CCN(CCCCC(=O)OC)CC2=CC=C(C(=O)OC)C=C2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |